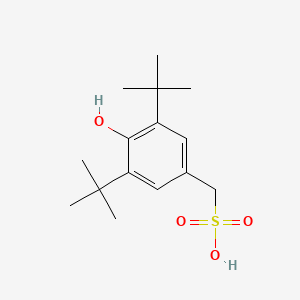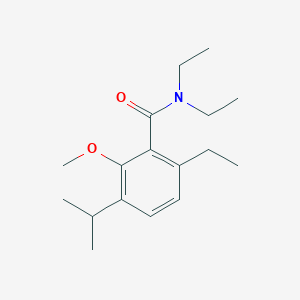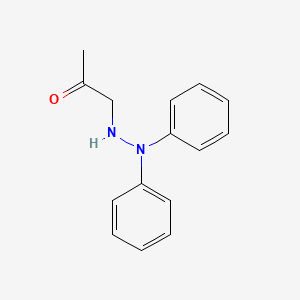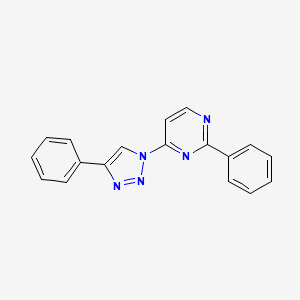![molecular formula C30H25AsGeS2 B14390445 Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane CAS No. 89901-38-2](/img/structure/B14390445.png)
Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane is a complex organometallic compound that features a unique combination of arsenic, germanium, and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane typically involves the reaction of triphenylgermyl chloride with diphenylarsine sulfide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent safety measures due to the toxic nature of arsenic compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ligands is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-arsenic species, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a precursor for the synthesis of other organometallic compounds.
Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, potentially leading to new insights in biochemistry.
Medicine: Research into its biological activity could uncover potential therapeutic applications, although its toxicity must be carefully managed.
Industry: The compound may find use in materials science, particularly in the development of new catalysts or advanced materials.
Wirkmechanismus
The mechanism by which Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane exerts its effects is not fully understood. it is believed to interact with molecular targets through its arsenic and germanium centers. These interactions can lead to the formation of reactive intermediates that participate in various chemical transformations. The exact pathways involved would depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylarsine sulfide: Similar in structure but lacks the germanium component.
Triphenylgermyl chloride: Contains germanium but lacks the arsenic and sulfur components.
Triphenylarsine: Contains arsenic but lacks the germanium and sulfur components.
Uniqueness
Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane is unique due to its combination of arsenic, germanium, and sulfur atoms This unique structure imparts distinct chemical properties that are not observed in its individual components or other similar compounds
Eigenschaften
CAS-Nummer |
89901-38-2 |
|---|---|
Molekularformel |
C30H25AsGeS2 |
Molekulargewicht |
597.2 g/mol |
IUPAC-Name |
diphenyl-sulfanylidene-triphenylgermylsulfanyl-λ5-arsane |
InChI |
InChI=1S/C30H25AsGeS2/c33-31(26-16-6-1-7-17-26,27-18-8-2-9-19-27)34-32(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H |
InChI-Schlüssel |
HDWMIIULBILOJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)S[As](=S)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene](/img/structure/B14390394.png)

![6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14390402.png)
![1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14390410.png)
![1-[2-(1-Ethoxyethoxy)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14390425.png)



![4-[(4-methylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B14390446.png)



